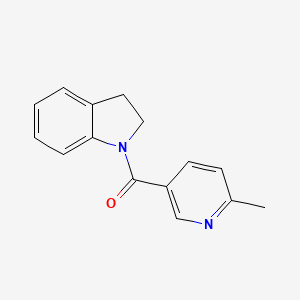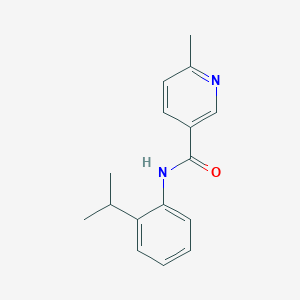
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide, also known as DFD-01, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Applications De Recherche Scientifique
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been studied for its potential applications in various scientific fields, including cancer research, drug discovery, and environmental science. In cancer research, N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to inhibit the growth of cancer cells by interfering with the activity of certain enzymes. In drug discovery, N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been used as a lead compound for the development of new drugs. In environmental science, N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been studied for its potential use as a pesticide.
Mécanisme D'action
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide works by inhibiting the activity of certain enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). HDACs are involved in the regulation of gene expression, while LSD1 is involved in the regulation of chromatin structure. By inhibiting the activity of these enzymes, N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide can alter gene expression and chromatin structure, leading to changes in cellular function.
Biochemical and Physiological Effects
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the modulation of immune function. N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide is that it can be easily synthesized using a variety of methods. Another advantage is that it has been shown to have a wide range of potential applications in various scientific fields. However, one limitation of N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide is that it can be difficult to work with due to its low solubility in water.
Orientations Futures
There are many potential future directions for research on N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide. One area of interest is the development of N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide as a pesticide or herbicide. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide and its potential effects on human health and the environment.
Conclusion
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide is a chemical compound that has been shown to have a wide range of potential applications in various scientific fields. Its ability to inhibit the activity of certain enzymes makes it a promising lead compound for the development of new drugs and pesticides. Further research is needed to fully understand the mechanism of action of N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide and its potential effects on human health and the environment.
Méthodes De Synthèse
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide can be synthesized using a variety of methods, including the reaction of 3,4-difluoroaniline with maleic anhydride in the presence of a catalyst. Another method involves the reaction of 3,4-difluorophenol with maleic anhydride in the presence of a base. The resulting product is then converted to N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide through a series of chemical reactions.
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3/c12-8-2-1-7(5-9(8)13)14-11(15)10-6-16-3-4-17-10/h1-2,5-6H,3-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKXAIATNADLKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID56323263 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide](/img/structure/B7457876.png)



![N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide](/img/structure/B7457920.png)
![1-[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7457926.png)

![N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457933.png)
![N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457937.png)
